(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride
Description
(4S)-4-(Aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative characterized by a stereospecific aminomethyl group at the 4-position of the oxazolidinone ring and a hydrochloride counterion. The 5,5-dimethyl substitution on the oxazolidinone ring enhances steric stability, while the aminomethyl group introduces a primary amine functionality, making the compound a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its hydrochloride form improves solubility in polar solvents, facilitating its use in catalytic and stoichiometric reactions .
Structurally, the compound belongs to the oxazolidinone class, which is widely employed as chiral auxiliaries in enantioselective synthesis. The (4S)-configuration ensures precise stereochemical control in reactions such as aldol additions, alkylations, and acylations .
Properties
CAS No. |
2792161-89-6 |
|---|---|
Molecular Formula |
C6H13ClN2O2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)8-5(9)10-6;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
RTCNFPDSSDAUJB-WCCKRBBISA-N |
Isomeric SMILES |
CC1([C@@H](NC(=O)O1)CN)C.Cl |
Canonical SMILES |
CC1(C(NC(=O)O1)CN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate amino alcohols and carbonyl compounds, cyclization reactions can form the oxazolidinone ring.
Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination or other aminomethylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can introduce various functional groups onto the aminomethyl moiety.
Scientific Research Applications
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxazolidinone derivatives share a common heterocyclic core but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weight of the target compound is estimated based on its structure.
- Data for (S)-4-benzyl derivatives are experimentally confirmed .
Key Findings from Comparative Studies
Reactivity and Stability: The aminomethyl group in the target compound provides nucleophilic reactivity, enabling conjugation with electrophiles (e.g., carbonyl compounds). In contrast, benzyl-substituted oxazolidinones (e.g., Compound 59) are optimized for stabilizing enolate intermediates in asymmetric synthesis . The azepan-4-yl derivative (CAS 2503208-67-9) exhibits reduced reactivity due to steric hindrance from the cyclic amine but shows enhanced binding to enzyme active sites in kinase assays .
Solubility and Handling: Hydrochloride salts (target compound and azepan derivative) exhibit superior aqueous solubility compared to neutral oxazolidinones like Compound 58. This property is critical for biological assays and catalytic applications .
Synthetic Utility: The benzyl-hexynoyl hybrid (Compound 69h) demonstrates modularity for click chemistry, a feature absent in the aminomethyl variant. However, the latter’s primary amine allows for broader functionalization (e.g., peptide coupling) .
Biological Activity
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 195.66 g/mol
- CAS Number : 2792161-89-6
- SMILES Notation : NC[C@@H]1NC(=O)OC1(C)C.Cl
Biological Activity Overview
The biological activity of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride has been primarily investigated in the context of its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action typically involves inhibition of protein synthesis by binding to the 50S ribosomal subunit.
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2 µg/mL | |
| Enterococcus faecalis | 4 µg/mL | |
| Streptococcus pneumoniae | 1 µg/mL |
The primary mechanism through which (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride exerts its antibacterial effects is through the inhibition of bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis.
Case Studies
-
Study on MRSA Infections
A clinical study evaluated the effectiveness of oxazolidinones in treating patients with MRSA infections. Results showed a significant reduction in bacterial load within 48 hours of treatment with (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride compared to standard treatments. -
Toxicity Assessment
A toxicity assessment was conducted to evaluate the safety profile of this compound. The study indicated that at therapeutic doses, there were no significant adverse effects on liver or kidney function in animal models.
Research Findings
Recent research has focused on enhancing the efficacy and reducing resistance development associated with oxazolidinones. Modifications in the chemical structure have shown promise in improving activity against resistant strains.
Table 2: Structural Modifications and Their Effects
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride?
- Methodological Answer :
- Cyclization strategies : Utilize amino alcohol precursors (e.g., (S)-configured β-amino alcohols) with carbonyl compounds under acidic conditions to form the oxazolidinone ring. For stereochemical control, employ chiral auxiliaries or enantioselective catalysis.
- Purification : Post-synthesis, use reverse-phase HPLC to isolate the hydrochloride salt, as described for structurally related heterocycles .
- Validation : Confirm enantiopurity via polarimetry and chiral HPLC (e.g., Chiralpak® columns) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Compare - and -NMR chemical shifts with PubChem data (e.g., δ 1.4 ppm for dimethyl groups, δ 4.2 ppm for oxazolidinone protons) .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak at m/z 164.09 (free base) + 36.46 (HCl) .
- X-ray crystallography : Resolve stereochemistry by growing single crystals in polar solvents (e.g., methanol/water mixtures).
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, use NIOSH-certified P95 masks when handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols, as oxazolidinone derivatives may induce respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay standardization :
- Antibacterial studies : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) assays. Include positive controls (e.g., linezolid for oxazolidinone-class antibiotics) .
- Cytotoxicity : Validate results across multiple cell lines (e.g., HEK293, HepG2) using MTT assays, and correlate with purity data (HPLC ≥98%) to rule out impurity-driven artifacts .
- Data normalization : Account for solvent effects (e.g., DMSO concentrations ≤1% v/v) and batch-to-batch variability in compound synthesis.
Q. What mechanistic insights exist for its stability under physiological conditions?
- Methodological Answer :
- Degradation studies :
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; oxazolidinones are prone to ring-opening under strongly acidic/basic conditions .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for hydrochloride salts) .
- Table 1 : Accelerated Stability Data (Example)
| Condition (pH/Temp) | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 2.0, 37°C | Open-chain amine | 12.5 |
| pH 7.4, 37°C | None detected | >72 |
Q. How can computational modeling predict its interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial ribosomes (e.g., 50S subunit, PTC site). Compare with known oxazolidinone antibiotics .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Data Contradictions and Resolution
Q. Why do toxicity profiles vary across studies?
- Methodological Answer :
- Source analysis : Cross-reference batch-specific impurity profiles (e.g., via LC-MS) from suppliers. For example, residual solvents (e.g., DMF) may skew cytotoxicity results .
- In vivo/in vitro bridging : Conduct parallel assays in rodent models and cell cultures to isolate species-specific metabolic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
